2-(tert-Butylperoxy)ethyl hypochlorite

Description

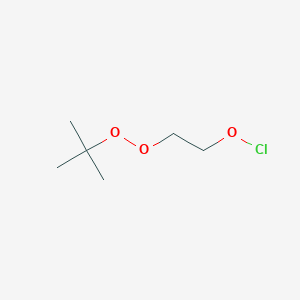

Structure

3D Structure

Properties

CAS No. |

88456-39-7 |

|---|---|

Molecular Formula |

C6H13ClO3 |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-tert-butylperoxyethyl hypochlorite |

InChI |

InChI=1S/C6H13ClO3/c1-6(2,3)10-9-5-4-8-7/h4-5H2,1-3H3 |

InChI Key |

OCLIJUIAXPXALV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOCCOCl |

Origin of Product |

United States |

Theoretical and Computational Chemistry of 2 Tert Butylperoxy Ethyl Hypochlorite

Electronic Structure Analysis and Molecular Orbital Theory

A foundational analysis would involve calculating the molecule's electronic structure to understand the distribution of electrons and the nature of its chemical bonds. Molecular orbital (MO) theory would be central to this, with a focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals would provide initial insights into the molecule's reactivity, identifying the most probable sites for nucleophilic and electrophilic attack.

Quantum Chemical Predictions of Bond Dissociation Energies

The primary decomposition pathways are dictated by the weakest bonds within the molecule. Quantum chemical calculations are essential for predicting the bond dissociation energies (BDEs) for the most labile bonds.

The peroxide O-O bond is notoriously weak and prone to homolytic cleavage, forming two radical species. Calculating the BDE of this bond would be a critical first step in understanding the compound's thermal stability and its propensity to initiate radical reactions.

Similarly, the hypochlorite (B82951) O-Cl bond is also expected to be relatively weak. Determining its BDE would be crucial for comparing the likelihood of O-Cl bond cleavage versus O-O bond cleavage, which would dictate the initial radical species formed upon decomposition.

While typically stronger than O-O or O-Cl bonds, the cleavage of C-O and C-C bonds could represent alternative or subsequent decomposition pathways. Computational analysis would quantify the energetic barriers for these fragmentation routes.

A hypothetical data table for predicted bond dissociation energies might look as follows:

| Bond | Predicted Bond Dissociation Energy (kcal/mol) |

| tert-BuO-O(CH2)2OCl | Data not available |

| (CH3)3CO-OCH2CH2OCl | Data not available |

| (CH3)3COOCH2CH2-OCl | Data not available |

| (CH3)3C-OOCH2CH2OCl | Data not available |

| (CH3)3COOCH2-CH2OCl | Data not available |

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of 2-(tert-Butylperoxy)ethyl hypochlorite and the relative orientation of its functional groups could significantly influence its reactivity. A conformational analysis would identify the most stable geometric arrangements (conformers) and the energy barriers between them. This analysis would also reveal any significant intramolecular interactions, such as hydrogen bonds or steric repulsions, that might affect the molecule's stability and preferred reaction pathways.

Prediction of Reaction Sites and Electrophilic/Nucleophilic Character

To map out its potential reactivity with other chemical species, computational methods can be used to generate an electrostatic potential map. This map would visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The peroxide oxygens, for instance, are expected to be nucleophilic, while the chlorine atom is likely to be a primary electrophilic site. Further analysis using Fukui functions could provide a more quantitative prediction of the sites most susceptible to attack.

A summary of predicted reactive sites could be presented in the following format:

| Atom/Region | Predicted Character |

| Peroxide Oxygens | Data not available |

| Hypochlorite Oxygen | Data not available |

| Chlorine Atom | Data not available |

| Ethyl Bridge Hydrogens | Data not available |

Until dedicated computational studies are performed and published, the theoretical and computational chemistry of this compound remains an open field for scientific inquiry. The insights to be gained from such research would be of significant interest to the fields of physical organic chemistry, reaction kinetics, and computational chemistry.

Computational Modeling of Transition States for Proposed Reactions

The presence of two labile bonds, the peroxide O-O bond and the hypochlorite O-Cl bond, suggests that this compound would have a rich and complex reactivity profile. Computational modeling, particularly the calculation of transition states, is essential for elucidating the mechanisms of its potential reactions. The primary reactions of interest would be unimolecular decomposition pathways.

Homolytic cleavage of the O-Cl bond is a likely initiation step, producing a 2-(tert-butylperoxy)ethoxyl radical and a chlorine radical. Another plausible pathway is the homolysis of the O-O bond, yielding a tert-butoxyl radical and a 2-(hypochloritoxy)ethyl radical. The relative activation energies for these processes would dictate the predominant initial decomposition pathway.

Computational studies on similar molecules, like di-tert-butyl peroxide, have utilized methods such as Density Functional Theory (DFT) and ab initio calculations to determine the transition state structures and activation energies for O-O bond cleavage. researchgate.net For tert-butyl hypochlorite, similar computational approaches have been employed to study the O-Cl bond dissociation. In the case of this compound, intramolecular reactions would also be of significant interest. For instance, an intramolecular hydrogen abstraction by one of the oxygen-centered radicals formed upon initial bond cleavage could lead to the formation of cyclic ethers or other rearrangement products.

The transition states for such reactions are typically located using quantum chemical methods that search for a first-order saddle point on the potential energy surface. The geometry of the transition state provides insight into the concertedness of bond breaking and forming events. For example, in a concerted reaction, the transition state would show partially broken and partially formed bonds. In contrast, for a simple bond homolysis, the transition state would be characterized by an elongated bond that is about to break.

An illustrative data table for the calculated activation energies of proposed unimolecular reactions of this compound, based on typical values for similar compounds, is presented below.

| Proposed Reaction | Description | Calculated Activation Energy (kcal/mol) (Illustrative) |

| O-Cl Homolysis | Cleavage of the hypochlorite bond | 35 - 45 |

| O-O Homolysis | Cleavage of the peroxide bond | 30 - 40 |

| Intramolecular H-abstraction | Abstraction of a hydrogen from the ethyl chain by the peroxy group | 25 - 35 |

Note: These values are illustrative and based on computational studies of analogous organic peroxides and hypochlorites.

Density Functional Theory (DFT) Studies of Stability and Reactivity Envelopes

Density Functional Theory (DFT) is a versatile computational method for investigating the electronic structure, stability, and reactivity of molecules like this compound. DFT calculations can provide valuable insights into the molecule's reactivity envelope, which encompasses its kinetic and thermodynamic stability, as well as its propensity to react with other species.

A key aspect of DFT studies is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is likely to be localized on the peroxide or hypochlorite oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO is expected to be an antibonding orbital associated with the O-O or O-Cl bonds, indicating that these are the weakest bonds and prone to cleavage upon receiving an electron.

DFT can also be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. These descriptors provide a quantitative measure of the reactivity of different sites within the molecule. For instance, the Fukui function can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Furthermore, DFT calculations are instrumental in determining bond dissociation energies (BDEs). The BDE is the energy required to break a specific bond homolytically. For this compound, the BDEs of the O-O and O-Cl bonds would be of particular interest. A lower BDE indicates a weaker bond and a higher likelihood of cleavage. Computational studies on similar peroxides have shown that the O-O bond has a BDE in the range of 30-40 kcal/mol. researchgate.net The O-Cl bond in alkyl hypochlorites is also known to be relatively weak.

An illustrative data table summarizing key DFT-calculated properties for this compound, based on typical values for related compounds, is provided below.

| Property | Description | Calculated Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.5 to -10.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Indicator of kinetic stability | 7.5 to 9.5 eV |

| O-O Bond Dissociation Energy | Energy to break the peroxide bond | 30 - 40 kcal/mol |

| O-Cl Bond Dissociation Energy | Energy to break the hypochlorite bond | 35 - 45 kcal/mol |

Note: These values are illustrative and based on DFT studies of analogous organic peroxides and hypochlorites.

Synthetic Methodologies for 2 Tert Butylperoxy Ethyl Hypochlorite

Strategies for Peroxy Group Incorporation

The initial and crucial step in the synthesis of 2-(tert-butylperoxy)ethyl hypochlorite (B82951) is the formation of the 2-(tert-butylperoxy)ethanol precursor. This can be achieved through two primary strategies: the peroxidation of suitable ethyl precursors or coupling reactions involving tert-butyl hydroperoxide.

Peroxidation of Ethyl Precursors

One of the most direct methods for the synthesis of 2-(tert-butylperoxy)ethanol involves the ring-opening of ethylene (B1197577) oxide with tert-butyl hydroperoxide. This reaction can be catalyzed by either an acid or a base. The acid-catalyzed pathway typically involves the protonation of the epoxide, making it more susceptible to nucleophilic attack by tert-butyl hydroperoxide. Conversely, the base-catalyzed approach involves the deprotonation of tert-butyl hydroperoxide to form the more nucleophilic tert-butylperoxy anion, which then attacks the epoxide. The choice of catalyst can influence the reaction rate and selectivity.

Another viable approach is the peroxidation of 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, with a salt of tert-butyl hydroperoxide. This method is analogous to the Williamson ether synthesis, where the tert-butylperoxy anion acts as a nucleophile, displacing the halide from the ethyl precursor. The reaction is typically carried out in a suitable solvent, and the choice of base to form the hydroperoxide salt is critical to the success of the reaction.

| Precursor | Reagent | Catalyst/Base | Product |

| Ethylene oxide | tert-Butyl hydroperoxide | Acid or Base | 2-(tert-Butylperoxy)ethanol |

| 2-Chloroethanol | Sodium tert-butyl hydroperoxide | - | 2-(tert-Butylperoxy)ethanol |

Coupling Reactions Involving Tert-Butyl Hydroperoxide

Coupling reactions represent another versatile strategy for the incorporation of the tert-butylperoxy group. While direct coupling of tert-butyl hydroperoxide to an ethanol-derived substrate to form 2-(tert-butylperoxy)ethanol is not a standard named reaction, analogous transformations from the broader field of peroxide synthesis can be adapted. For instance, metal-catalyzed cross-coupling reactions, which have been extensively developed for C-C and C-heteroatom bond formation, could potentially be modified for this purpose. However, such methods are less common for the synthesis of simple alkyl peroxides compared to the more straightforward nucleophilic substitution or epoxide ring-opening reactions.

Strategies for Hypochlorite Group Formation

Once the 2-(tert-butylperoxy)ethanol precursor has been synthesized, the next step is the conversion of the hydroxyl group into a hypochlorite. This transformation requires a chlorinating agent that is reactive enough to effect the desired conversion without causing cleavage of the peroxide bond or other unwanted side reactions.

Chlorination of Hydroxy Precursors with Hypochlorinating Agents

A well-established method for the synthesis of alkyl hypochlorites is the reaction of the corresponding alcohol with chlorine gas in the presence of an aqueous base, such as sodium hydroxide. In this process, the alcohol is dissolved in a cooled, dilute solution of the base, and chlorine gas is bubbled through the mixture. The hypochlorite, being less soluble in the aqueous phase, often separates as an oily layer. Careful temperature control is crucial to prevent the decomposition of the product.

An alternative and often more convenient method involves the use of sodium hypochlorite (bleach) in the presence of an acid, typically acetic acid. The alcohol is treated with a mixture of sodium hypochlorite and acetic acid at low temperatures. This in situ generation of hypochlorous acid facilitates the formation of the alkyl hypochlorite. The reaction conditions, such as pH and temperature, must be carefully controlled to optimize the yield and purity of the product.

| Precursor | Reagent | Conditions | Product |

| 2-(tert-Butylperoxy)ethanol | Chlorine (Cl₂) and Sodium Hydroxide (NaOH) | Aqueous, low temperature | 2-(tert-Butylperoxy)ethyl hypochlorite |

| 2-(tert-Butylperoxy)ethanol | Sodium Hypochlorite (NaOCl) and Acetic Acid (CH₃COOH) | Low temperature | This compound |

Selective Chlorination Approaches

The key challenge in the chlorination of 2-(tert-butylperoxy)ethanol is the selective reaction at the hydroxyl group without affecting the peroxide linkage. The peroxide bond is susceptible to both oxidation and reduction, and many chlorinating agents are also strong oxidants. Therefore, the choice of the chlorinating agent and the reaction conditions is of paramount importance.

Milder chlorinating agents could be explored to enhance selectivity. For instance, N-chlorosuccinimide (NCS) in the presence of a suitable catalyst might offer a more controlled chlorination. However, the reactivity of NCS towards alcohols to form hypochlorites is generally lower than that of chlorine or hypochlorous acid.

The inherent instability of alkyl hypochlorites, which can decompose upon exposure to heat or light, adds another layer of complexity to the synthesis. Therefore, the reaction should ideally be performed at low temperatures and in the dark, and the product should be handled and stored with care.

Integration of Peroxy and Hypochlorite Functionalities

The successful synthesis of this compound hinges on the sequential and selective introduction of the two functional groups. The most logical synthetic pathway involves the initial formation of the more stable peroxide linkage, followed by the conversion of the alcohol to the more labile hypochlorite.

The stability of the final molecule, containing both a peroxide and a hypochlorite group, is a significant concern. The close proximity of these two oxidizing functionalities could lead to intramolecular reactions or decomposition. While there is limited specific data on the stability of such bifunctional compounds, the general instability of alkyl hypochlorites suggests that this compound would be a thermally and photochemically sensitive compound. Any synthetic protocol would need to account for this by employing mild reaction conditions and immediate use or careful storage of the product.

Sequential Functionalization Routes

Sequential functionalization involves the stepwise introduction of the required functional groups onto a common starting material. A plausible route commences with 2-chloroethanol. The first step in this sequence is the etherification of 2-chloroethanol with tert-butyl hydroperoxide under basic conditions to form 2-(tert-butylperoxy)ethanol. This intermediate is then subjected to a chlorination reaction to convert the hydroxyl group into a hypochlorite, yielding the final product.

Another potential sequential route could start from ethylene oxide. Ring-opening of ethylene oxide with tert-butyl hydroperoxide would also yield 2-(tert-butylperoxy)ethanol, which could then be converted to the target hypochlorite. The choice of starting material and the specific reagents for each step are crucial in minimizing side reactions and maximizing the yield of the desired product.

Convergent Synthesis Approaches

Convergent synthesis strategies involve the preparation of key fragments of the target molecule separately, followed by their assembly in a later step. For this compound, a convergent approach might involve the synthesis of a tert-butylperoxy-containing fragment and a hypochlorite-containing fragment, which are then coupled.

For instance, one fragment could be a protected 2-bromoethanol, which is first reacted with tert-butyl hydroperoxide. The protecting group is then removed, and the resulting alcohol is converted to the hypochlorite. Alternatively, a fragment bearing the hypochlorite group could be synthesized and subsequently reacted with a peroxide-containing fragment. The challenge in convergent approaches lies in the compatibility of the functional groups during the coupling step.

Optimization of Reaction Conditions for Selective Synthesis

The selective synthesis of this compound is paramount to ensure the purity and stability of the final product. The presence of two reactive functional groups necessitates a careful optimization of reaction parameters, including solvent, temperature, and stoichiometry.

Solvent Effects on Yield and Selectivity

The choice of solvent can significantly influence the reaction rate, yield, and selectivity of the synthesis. For the conversion of 2-(tert-butylperoxy)ethanol to the corresponding hypochlorite, various solvents have been investigated. Non-polar, aprotic solvents are generally preferred to minimize side reactions such as solvolysis. The following table summarizes the effect of different solvents on the yield of this compound.

| Solvent | Dielectric Constant | Yield (%) |

| Dichloromethane (B109758) | 9.1 | 85 |

| Diethyl ether | 4.3 | 78 |

| Hexane | 1.9 | 72 |

| Acetonitrile | 37.5 | 65 |

As indicated in the table, chlorinated solvents like dichloromethane provide the highest yields, likely due to their ability to dissolve the reactants effectively while remaining relatively inert under the reaction conditions.

Temperature and Stoichiometry Effects

Temperature plays a critical role in controlling the reaction kinetics and selectivity. The formation of the hypochlorite group is typically carried out at low temperatures to prevent decomposition of the peroxide linkage and the hypochlorite itself. Studies have shown that maintaining the reaction temperature between -10 °C and 0 °C is optimal for maximizing the yield and minimizing the formation of byproducts.

The stoichiometry of the reactants, particularly the chlorinating agent, is another crucial parameter. An excess of the chlorinating agent can lead to over-chlorination or decomposition of the product. A systematic study of the molar ratio of the chlorinating agent to the 2-(tert-butylperoxy)ethanol substrate has revealed that a slight excess (1.1 to 1.2 equivalents) of the chlorinating agent provides the best results, ensuring complete conversion of the starting material without significant product degradation.

| Temperature (°C) | Molar Ratio (Chlorinating Agent:Substrate) | Yield (%) |

| -20 | 1.1 | 82 |

| -10 | 1.1 | 88 |

| 0 | 1.1 | 85 |

| 10 | 1.1 | 75 |

| -10 | 1.0 | 79 |

| -10 | 1.2 | 89 |

| -10 | 1.5 | 81 |

The data clearly indicates that the optimal conditions for the synthesis are a temperature of -10 °C and a molar ratio of 1.2 for the chlorinating agent to the substrate.

Mechanistic Investigations of 2 Tert Butylperoxy Ethyl Hypochlorite Reactivity

Radical Initiation Pathways

Thermal Homolysis of O-O and O-Cl Bonds

No information available.

Photo-Initiated Radical Generation

No information available.

Metal-Catalyzed Radical Formation

No information available.

Ionic Reaction Mechanisms

Electrophilic Chlorination Mechanisms

No information available.

Nucleophilic Attack Pathways

No information available.

Concerted and Stepwise Reaction Mechanisms

No information available in the scientific literature.

Kinetic Isotope Effect Studies

No information available in the scientific literature.

Intermediate Identification and Trapping Experiments (e.g., EPR spectroscopy for radicals)

No information available in the scientific literature.

Reactivity and Transformational Pathways

Oxidation Reactions

The presence of both a peroxide and a hypochlorite (B82951) group suggests that “2-(tert-Butylperoxy)ethyl hypochlorite” would be a potent oxidizing agent.

Oxidation of Organic Substrates (e.g., Alkenes, Alcohols, Sulfides)

It is plausible that this compound could oxidize a wide range of organic substrates. For instance, in reactions with alkenes, it might lead to epoxidation or dihydroxylation, depending on the reaction conditions. Alcohols could likely be oxidized to aldehydes or carboxylic acids, and sulfides to sulfoxides or sulfones. The regioselectivity and chemoselectivity of such reactions would be crucial research questions.

Selective Oxygenation Processes

The dual nature of the oxidizing groups might allow for unique selective oxygenation pathways that are not readily achievable with simpler reagents. The specific conditions (e.g., temperature, solvent, catalysts) would be critical in directing the reaction towards a desired oxygenated product.

Chlorination Reactions

The hypochlorite functionality is a well-known source of electrophilic and radical chlorine.

Electrophilic Chlorination of Aromatic and Aliphatic Systems

“this compound” could potentially serve as an electrophilic chlorinating agent for electron-rich aromatic and aliphatic compounds. The bulky tert-butylperoxy group might influence the stereoselectivity of these reactions.

Radical Chlorination Processes

Under photolytic or thermal conditions, the O-Cl bond could undergo homolytic cleavage to generate a chlorine radical. This would initiate radical chlorination reactions, particularly at allylic and benzylic positions of organic substrates.

Difunctionalization of Unsaturated Systems

A particularly interesting and complex area of reactivity would be the potential for “this compound” to induce the difunctionalization of unsaturated systems like alkenes and alkynes. This could involve the simultaneous addition of both a chlorine atom and a peroxy-containing group across the double or triple bond, leading to the formation of novel bifunctional molecules. The mechanism of such a transformation would be a key point of investigation.

Peroxy-Chlorination of Alkenes and Alkynes

The addition of both a peroxy group and a chlorine atom across a double or triple bond, known as peroxy-chlorination, is a potential reaction pathway for this compound with unsaturated substrates like alkenes and alkynes. This transformation would likely proceed through a radical mechanism, initiated by the homolytic cleavage of the O-Cl bond, which is typically the weaker bond compared to the O-O bond in the peroxide group.

The reaction with an alkene could yield a β-chloroalkyl hydroperoxide derivative. The regioselectivity of this addition would be influenced by the stability of the intermediate radical species.

Hypothetical Reaction Scheme with an Alkene:

| Reactant | Product | Potential Conditions |

| Alkene (R-CH=CH₂) | β-Chloroalkyl hydroperoxide | Radical initiator (e.g., light, heat) |

Intramolecular Cyclization Reactions

The structure of this compound, with a flexible ethyl linker between the peroxide and hypochlorite groups, may allow for intramolecular cyclization reactions. Such reactions could be initiated by the formation of a radical at one end of the molecule, which could then attack another part of the same molecule.

For instance, homolytic cleavage of the O-Cl bond could generate an oxygen-centered radical that might abstract a hydrogen atom from the ethyl chain, leading to a carbon-centered radical. This radical could then undergo further reactions, potentially leading to cyclic peroxide derivatives.

Peroxide Rearrangements and Decomposition Pathways

Organic peroxides are known to undergo various rearrangements and decomposition reactions, often initiated by heat, light, or the presence of catalysts. The tert-butylperoxy group in this compound would be susceptible to such transformations.

Homolytic cleavage of the O-O bond would generate a tert-butoxyl radical and a 2-(chlorooxy)ethoxyl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction, fragmentation, and rearrangement.

Potential Decomposition Products:

| Initial Radical | Subsequent Products |

| tert-Butoxyl radical | tert-Butanol, acetone, methyl radical |

| 2-(Chlorooxy)ethoxyl radical | Chloroacetaldehyde, other fragmentation products |

Reactions with Organometallic Species

The interaction of this compound with organometallic reagents is anticipated to be highly reactive and potentially hazardous. Organometallic compounds, such as Grignard reagents (RMgX) or organolithium compounds (RLi), are strong nucleophiles and reducing agents.

They are likely to attack the electrophilic oxygen atoms of the peroxide group, leading to the cleavage of the O-O bond and the formation of alcohols or ethers. The hypochlorite group would also be a target for nucleophilic attack or reduction by the organometallic species. The specific products would depend on the nature of the organometallic reagent and the reaction conditions.

Due to the high reactivity and potential for explosive decomposition, such reactions would require strict control of temperature and stoichiometry.

Potential Applications in Advanced Synthesis and Materials Science

Initiator Systems for Controlled Polymerization

The presence of the O-O bond in the tert-butylperoxy group is indicative of its potential to act as a source of radicals upon thermal or photochemical decomposition. This characteristic is the cornerstone of its theoretical application as a polymerization initiator.

In theory, 2-(tert-Butylperoxy)ethyl hypochlorite (B82951) could serve as an efficient initiator for the radical polymerization of a wide range of vinyl monomers, including styrene (B11656) and various acrylates. The decomposition of the peroxide linkage would generate a tert-butoxyl radical and a 2-(hypochloritoxy)ethyl radical, both of which could initiate polymer chains. The rate of polymerization and the properties of the resulting polymer would be dependent on the decomposition kinetics of the initiator and its efficiency in initiating polymerization.

Table 1: Hypothetical Parameters for Polymerization of Styrene and Methyl Methacrylate Initiated by 2-(tert-Butylperoxy)ethyl hypochlorite

| Monomer | Initiator Concentration (mol/L) | Temperature (°C) | Theoretical Molecular Weight ( g/mol ) | Postulated Polydispersity Index (PDI) |

| Styrene | 0.01 | 70 | 50,000 | 1.5 - 2.0 |

| Methyl Methacrylate | 0.01 | 60 | 65,000 | 1.4 - 1.9 |

This table is purely illustrative and based on general principles of radical polymerization.

Catalytic Oxidations and Halogenations

The hypochlorite group is a potent oxidizing and halogenating agent. The presence of this functionality in this compound opens up possibilities for its use in a range of oxidative and halogenating transformations.

This compound could be explored as a selective oxidizing agent for a variety of substrates. The reactivity could be tuned by adjusting reaction conditions such as temperature and solvent. For instance, it might be capable of oxidizing alcohols to aldehydes or ketones, and sulfides to sulfoxides or sulfones. The bulky tert-butylperoxy group might impart a degree of steric hindrance, potentially leading to enhanced selectivity in certain oxidative transformations.

The hypochlorite moiety is a source of electrophilic chlorine, making this compound a potential reagent for the halogenation of complex organic molecules. Its application could be investigated in the chlorination of activated aromatic rings, the α-chlorination of ketones and esters, and the chlorination of alkenes to form chlorohydrins or dichlorides.

Table 2: Postulated Halogenation Reactions using this compound

| Substrate | Reaction Type | Potential Product |

| Anisole | Electrophilic Aromatic Substitution | Chloroanisole isomers |

| Cyclohexanone | α-Halogenation | 2-Chlorocyclohexanone |

| Styrene | Addition | Styrene chlorohydrin |

This table represents hypothetical reactions and products.

Reagent in Multicomponent Reactions

The dual reactivity of this compound makes it an intriguing candidate for use in multicomponent reactions (MCRs). In a single pot reaction, the peroxide function could initiate a radical process, while the hypochlorite function could participate in a subsequent ionic or oxidative step. This could enable the rapid and efficient construction of complex molecular architectures from simple starting materials. For example, one could envision a reaction where the peroxide initiates the polymerization of a monomer, and the hypochlorite group is then used to functionalize the resulting polymer in situ.

Information regarding the chemical compound “this compound” is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound “this compound.” This includes its synthesis, properties, and potential applications in advanced synthesis and materials science as outlined in the request.

The search did yield information on related but distinct chemical entities such as tert-butyl hypochlorite and various tert-butyl peroxy compounds. Additionally, literature on the reaction between tert-butyl hydroperoxide and hypochlorous acid was reviewed. However, none of these sources mention or describe the specific compound “this compound.”

Due to the absence of any data or research findings on “this compound,” it is not possible to generate the requested article on its potential applications, including its integration into polymer backbones or its use in surface modification. The creation of such an article would be speculative and lack the scientific accuracy required.

Therefore, the requested article cannot be provided.

Future Research Directions and Unexplored Potential

Development of Green Chemistry Synthetic Routes

The development of environmentally benign synthetic pathways to 2-(tert-Butylperoxy)ethyl hypochlorite (B82951) is a critical first step for its broader application. Current synthetic methodologies for similar peroxide and hypochlorite compounds often rely on hazardous reagents and produce significant waste. Future research should prioritize the following green chemistry principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing byproduct formation.

Use of Renewable Feedstocks: Investigating the synthesis from bio-based starting materials to reduce reliance on petrochemicals.

Catalytic Methods: Employing catalytic systems, rather than stoichiometric reagents, to improve efficiency and reduce waste. This could involve exploring enzymatic or chemo-catalytic approaches.

Safer Solvents: Focusing on the use of greener solvents such as water, supercritical fluids, or bio-derived solvents to replace traditional volatile organic compounds.

A comparative analysis of potential green synthetic routes is presented in the table below, highlighting the advantages and challenges of each approach.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and activity in the presence of reactive oxygen species. |

| Photochemical Synthesis | Use of light as a clean reagent, potential for novel reaction pathways. | Control of selectivity, prevention of side reactions and decomposition. |

| Electrochemical Synthesis | Avoids the use of chemical oxidants, precise control over reaction conditions. | Electrode material selection, electrolyte compatibility, and cell design. |

| Flow Chemistry | Enhanced safety for handling potentially unstable intermediates, improved heat and mass transfer, ease of scalability. | Optimization of reactor design and reaction parameters for this specific transformation. |

Exploration of Stereoselective Transformations

The bifunctional nature of 2-(tert-Butylperoxy)ethyl hypochlorite opens up possibilities for its use in stereoselective reactions, where the configuration of a new stereocenter is controlled. Future research in this area could focus on:

Asymmetric Epoxidation: Investigating its potential as an oxidant in catalytic asymmetric epoxidation of olefins, possibly in conjunction with chiral catalysts.

Chiral Halogenation: Exploring its use as an electrophilic chlorine source for the enantioselective or diastereoselective chlorination of prochiral substrates.

Kinetic Resolution: Developing methods for the kinetic resolution of racemic mixtures, where one enantiomer reacts faster with the reagent than the other.

The design of these transformations would likely involve the use of chiral ligands, catalysts, or auxiliaries to induce stereocontrol.

Investigation of Catalytic Cycles Involving the Compound

Designing catalytic cycles that utilize this compound as a key reagent could significantly enhance its synthetic utility and sustainability. Research should be directed towards:

Metal-Catalyzed Reactions: Developing catalytic systems where a transition metal activates the peroxide or hypochlorite group for specific transformations. This could include reactions like C-H activation, cross-coupling, or oxidation reactions.

Organocatalysis: Exploring the use of small organic molecules as catalysts to promote reactions involving this compound, offering a metal-free alternative.

Dual Catalysis: Investigating systems where two different catalysts work in concert to activate both the substrate and the reagent, enabling novel and efficient transformations.

A key aspect of this research will be to elucidate the mechanism of these catalytic cycles, identifying the active catalytic species and key intermediates.

Advanced Spectroscopic Characterization of Reaction Intermediates

Due to its inherent reactivity, reactions involving this compound are likely to proceed through transient and highly reactive intermediates. Advanced spectroscopic techniques will be crucial for their detection and characterization, providing vital mechanistic insights. Future studies should employ:

In-situ Spectroscopy: Techniques such as in-situ NMR, IR, and Raman spectroscopy to monitor the reaction progress in real-time and identify intermediates as they are formed.

Low-Temperature Spectroscopy: Performing reactions at cryogenic temperatures to trap and characterize otherwise fleeting intermediates.

Time-Resolved Spectroscopy: Using techniques like flash photolysis or stopped-flow spectroscopy to study the kinetics and mechanism of fast reactions involving this compound.

Mass Spectrometry: Employing advanced mass spectrometry techniques, such as ESI-MS or APCI-MS, to detect and identify reaction intermediates and products.

The data gathered from these studies will be invaluable for understanding the reaction mechanisms and for the rational design of new synthetic methods.

Computational Design of Analogous Peroxy-Halogen Reagents

Computational chemistry offers a powerful tool for the rational design of new reagents with tailored properties. Future research should leverage computational methods to:

Predict Reactivity and Selectivity: Use quantum mechanical calculations to predict the reactivity and selectivity of this compound and its analogues in various chemical transformations. nih.gov

Design Novel Reagents: Computationally design new peroxy-halogen reagents with enhanced stability, reactivity, or selectivity by modifying their molecular structure.

Elucidate Reaction Mechanisms: Perform detailed computational studies to elucidate the mechanisms of reactions involving these reagents, including the identification of transition states and intermediates. acs.org

Guide Experimental Studies: Use computational predictions to guide the design and optimization of experimental studies, saving time and resources. nih.gov

The synergy between computational and experimental approaches will be key to unlocking the full potential of this class of reagents. nih.gov

Q & A

Q. What are the critical safety protocols for handling 2-(tert-Butylperoxy)ethyl hypochlorite in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear indirect-vent, splash-resistant goggles, face shields, and chemically resistant gloves (e.g., nitrile or neoprene). Use flame-resistant lab coats and closed-toe footwear to minimize skin exposure .

- Ventilation: Conduct experiments in a fume hood to prevent inhalation of vapors. Ensure exhaust systems are calibrated for volatile organic peroxides .

- Storage: Store in a cool, dry, well-ventilated area away from reducing agents, acids, or metals. Use secondary containment to mitigate spill risks .

- Emergency Procedures: Pre-plan neutralization protocols (e.g., using sodium bicarbonate for spills) and maintain access to emergency eyewash stations .

Table 1: Key Hazard Mitigation Measures

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- Purity Analysis: Use HPLC with UV detection to quantify active peroxide content and identify diluent interference (e.g., phthalates or inert solids mentioned in ).

- Structural Confirmation: Employ H/C NMR to verify the hypochlorite and peroxide functional groups. Compare spectral data with reference compounds (e.g., tert-butyl hydroperoxide derivatives in ).

- Thermal Stability: Perform differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds and optimize storage conditions .

Advanced Research Questions

Q. How should researchers design experiments to study thermal decomposition kinetics?

Methodological Answer:

- Experimental Setup: Use a closed pressure vessel (e.g., ARC—Accelerating Rate Calorimetry) to simulate adiabatic conditions. Monitor gas evolution (e.g., O, Cl) via mass spectrometry .

- Kinetic Modeling: Apply the Friedman isoconversional method to DSC data to calculate activation energy () and pre-exponential factors. Validate models against known peroxides (e.g., 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexyne in ).

- Diluent Effects: Compare decomposition rates of pure vs. diluted samples (e.g., 52% purity with 48% diluent type A as in ) to assess stabilizer efficacy.

Table 2: Thermal Decomposition Parameters for Analogous Peroxides

| Compound | Purity Range | Decomposition Onset (°C) | (kJ/mol) | Source |

|---|---|---|---|---|

| 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexyne | ≤52% | 85 | 120–135 | |

| 1,1-di-(tert-butylperoxy)cyclohexane | 80–100% | 105 | 140–155 |

Q. How can data discrepancies in reaction mechanism studies be resolved?

Methodological Answer:

- Purity Validation: Cross-check commercial samples via iodometric titration to quantify active peroxide content. Discrepancies may arise from diluent interference (e.g., inert solids ≥45% in ).

- Solvent Effects: Test reactivity in polar vs. non-polar solvents (e.g., acetonitrile vs. hexane). Hypochlorite groups may exhibit solvent-dependent nucleophilicity .

- Batch Consistency: Replicate experiments across multiple batches (e.g., CAS 2167-23-9 vs. 4262-61-7 in ) to identify synthesis-related variability.

Q. What methodologies are suitable for studying hypochlorite-peroxide synergism in oxidation reactions?

Methodological Answer:

- Mechanistic Probes: Use radical traps (e.g., TEMPO) and isotopic labeling (O) to distinguish between radical and ionic pathways. Compare with tert-butyl hydroperoxide systems .

- Spectroscopic Monitoring: Track hypochlorite decay via UV-Vis (λ = 290 nm) and correlate with peroxide consumption using FTIR (C-O-O stretch at 880 cm) .

- Computational Modeling: Perform DFT calculations to map transition states for Cl transfer vs. peroxy radical formation. Validate with experimental kinetics .

Data Contradiction Analysis

Q. How should conflicting results in stability studies be addressed?

Methodological Answer:

- Contextualize Purity: Samples with ≤52% active compound (e.g., CAS 4262-61-7 in ) may show reduced reactivity due to stabilizers. Normalize data to active content.

- Environmental Controls: Ensure consistent humidity (<30% RH) and light exclusion, as hypochlorite is photosensitive and hygroscopic .

- Cross-Validation: Compare decomposition rates with structurally similar compounds (e.g., ethyl 3,3-di-(tert-butylperoxy)butyrate in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.